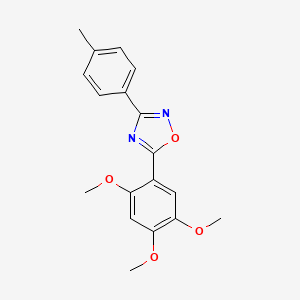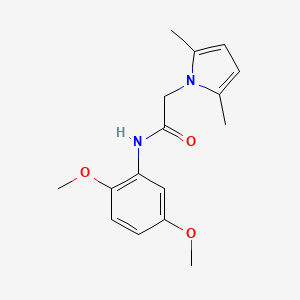![molecular formula C16H16N2O2S B5709653 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as HMBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of HMBC involves its ability to inhibit various enzymes and signaling pathways that are involved in cancer cell growth, insulin resistance, and neuroinflammation. HMBC has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, leading to cancer cell death. HMBC also inhibits the activity of protein tyrosine phosphatase 1B, which is involved in insulin resistance, leading to improved insulin sensitivity. Additionally, HMBC inhibits the activity of cyclooxygenase-2, which is involved in neuroinflammation, leading to neuroprotection.
Biochemical and Physiological Effects:
HMBC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. HMBC has been found to induce apoptosis and suppress angiogenesis in cancer cells, leading to the inhibition of cancer cell growth. HMBC has also been found to improve insulin sensitivity and reduce hyperglycemia in diabetic animals. Additionally, HMBC has been shown to protect against oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
HMBC has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, HMBC also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for HMBC research, including the investigation of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, the development of more efficient and cost-effective synthesis methods for HMBC could increase its availability for research purposes. Further studies are also needed to determine the optimal dosage and administration of HMBC for its potential therapeutic applications.
Méthodes De Synthèse
HMBC can be synthesized through the reaction between 2-hydroxy-5-methylbenzenesulfonamide and 2-methylbenzoyl isothiocyanate. The reaction results in the formation of HMBC as a white crystalline solid with a melting point of 164-166°C.
Applications De Recherche Scientifique
HMBC has been studied for its potential applications in various fields of scientific research, including cancer treatment, diabetes management, and neuroprotection. In cancer treatment, HMBC has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes management, HMBC has been found to improve insulin sensitivity and reduce hyperglycemia. In neuroprotection, HMBC has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-8-14(19)13(9-10)17-16(21)18-15(20)12-6-4-3-5-11(12)2/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNUWANCFHQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)
![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)



![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)